molecular formula C13H17N3OS2 B2599430 5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 730976-46-2

5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B2599430
CAS No.: 730976-46-2
M. Wt: 295.42
InChI Key: AWIUQIRPZYJWRB-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol is a thienopyrimidine derivative characterized by a fused bicyclic core structure. The compound features a thieno[2,3-d]pyrimidine scaffold substituted with methyl groups at positions 5 and 6, a morpholine moiety at position 2 via a methylene linker, and a thiol (-SH) group at position 2. This structural configuration confers unique physicochemical and pharmacological properties, making it a candidate for diverse biological applications, particularly in antimicrobial and anticancer research . Thienopyrimidines are known for their bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways .

Properties

IUPAC Name

5,6-dimethyl-2-(morpholin-4-ylmethyl)-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS2/c1-8-9(2)19-13-11(8)12(18)14-10(15-13)7-16-3-5-17-6-4-16/h3-7H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIUQIRPZYJWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=S)NC(=N2)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, where a halogenated intermediate reacts with morpholine.

    Thiol Group Addition: The thiol group is typically introduced through thiolation reactions, often using thiourea or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the thiol group, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the morpholine or thiol sites.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated intermediates and nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit structural diversity based on substituents at positions 2, 4, 5, and 4. Below is a detailed comparison of 5,6-dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol with key analogs, focusing on structural variations, biological activities, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents Key Features Biological Activity Reference
This compound 5,6-dimethyl; 2-morpholin-4-ylmethyl; 4-thiol Enhanced solubility due to morpholine; thiol group for redox modulation Antimicrobial (predicted), enzyme inhibition (theoretical)
5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) 5,6-dimethyl; 4-carboxamide; 2-pyridyl Pyridine enhances lipophilicity; carboxamide improves target binding MIC = 12.5 µg/mL against Pseudomonas aeruginosa
5,6-Dimethyl-2-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (DNTP) 5,6-dimethyl; 2-nitroaryl; 4-oxo Nitro group stabilizes π-π stacking; oxo group for H-bonding Reverse transcriptase inhibition (HIV-1)
5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol 5-ethyl; 6-methyl; 2-aryl; 4-thiol Bulky aryl group reduces solubility; ethyl enhances hydrophobicity Anticancer (cell line-specific activity)
5,6-Dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one 5,6-dimethyl; 2-piperazinylmethyl; 4-oxo Piperazine improves solubility and CNS penetration Antifungal (MIC = 8 µg/mL against Candida albicans)

Key Findings:

Role of Substituents at Position 2: The morpholin-4-ylmethyl group in the target compound enhances solubility compared to analogs with aromatic substituents (e.g., 2-nitrophenyl in DNTP or o-tolyl in 5-ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol). Morpholine’s oxygen atom facilitates hydrogen bonding with biological targets, while its six-membered ring provides conformational flexibility . Pyridyl and piperazinyl substituents (e.g., compounds 2c and 5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one) exhibit superior antimicrobial activity due to improved membrane permeability and target affinity .

Impact of 5,6-Dimethyl Substitution: Methyl groups at positions 5 and 6 are critical for steric stabilization of the thienopyrimidine core. This substitution pattern is conserved in active analogs (e.g., DNTP and 2c) and correlates with enhanced enzyme inhibition and antimicrobial potency .

In contrast, oxo (=O) or carboxamide (-CONH2) groups (e.g., DNTP and 2c) prioritize hydrogen-bond interactions, which are critical for reverse transcriptase or antimicrobial activity .

Biological Activity Trends :

  • Antimicrobial Activity : Pyridyl carboxamide derivatives (e.g., 2c) outperform morpholine-containing analogs, likely due to enhanced lipophilicity and bacterial membrane penetration .
  • Enzyme Inhibition : Nitroaryl-substituted derivatives (e.g., DNTP) show specificity for viral enzymes, while morpholine analogs may target eukaryotic signaling pathways .

Biological Activity

5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol (CAS No. 730976-46-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, molecular characteristics, and biological activities, particularly focusing on its mechanism of action and therapeutic potential.

Molecular Characteristics

The molecular formula of this compound is C13H17N3OS2C_{13}H_{17}N_{3}OS_{2}, with a molecular weight of 295.42 g/mol. The structure features a thieno-pyrimidine core with a morpholine substituent, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC13H17N3OS2C_{13}H_{17}N_{3}OS_{2}
Molecular Weight295.42 g/mol
CAS Number730976-46-2

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds exhibit significant activity against HIV by binding to the reverse transcriptase enzyme, inhibiting viral replication.

  • Mechanism of Action : The compound likely interacts with key residues in the active site of reverse transcriptase through hydrophobic interactions and hydrogen bonding. This interaction prevents the enzyme from synthesizing viral DNA from RNA templates.
  • Case Studies : In vitro assays demonstrated that related compounds showed EC50 values in the low nanomolar range against various HIV strains, indicating potent antiviral activity. For instance, a related thieno[2,3-d]pyrimidine compound exhibited an EC50 of 10.6 nM against wild-type HIV strains .

Cytotoxicity and Therapeutic Index

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The compound displayed selective cytotoxicity with a higher therapeutic index compared to standard chemotherapeutics.

  • Cytotoxicity Profile : In studies involving A431 vulvar epidermal carcinoma cell lines, derivatives of this compound demonstrated significant inhibition of cell proliferation and migration .
  • Safety Profile : Toxicity assessments indicated that while some derivatives exhibited cytotoxic effects at high concentrations, they maintained acceptable safety profiles in animal models .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Variations in the synthesis route can lead to derivatives with enhanced biological activity or altered pharmacokinetics.

Synthesis StepDescription
Step 1Formation of thieno[2,3-d]pyrimidine core
Step 2Introduction of morpholine side chain
Step 3Thiol group addition

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